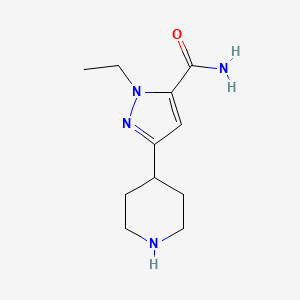

1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide

Description

1-Ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a carboxamide group at the 5-position, an ethyl substituent at the 1-position, and a piperidin-4-yl group at the 3-position. This scaffold is structurally optimized for interactions with biological targets, particularly enzymes or receptors, due to its electronic and steric properties. The piperidine moiety enhances solubility and bioavailability, while the carboxamide group facilitates hydrogen bonding, critical for binding affinity . Pyrazole derivatives are widely explored in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name |

2-ethyl-5-piperidin-4-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-15-10(11(12)16)7-9(14-15)8-3-5-13-6-4-8/h7-8,13H,2-6H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOOZRXQVWMGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CCNCC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis generally follows these key stages:

- Formation of the pyrazole core with the appropriate substitution pattern.

- Functionalization of the piperidine ring , often protected to control reactivity.

- Coupling of the piperidin-4-yl substituent to the pyrazole nucleus .

- Introduction or transformation of the carboxylic acid into the carboxamide .

Pyrazole Core Construction

Pyrazole derivatives such as 1-ethyl-1H-pyrazole-5-carboxylic acid esters or related intermediates are typically synthesized via:

Regioselective condensation reactions of hydrazines with α,β-unsaturated carbonyl compounds or α-benzotriazolylenones, which allow for substitution at the 1-, 3-, and 5-positions of the pyrazole ring with high regioselectivity and yields ranging from 50% to 94%.

1,3-Dipolar cycloaddition reactions involving diazocarbonyl compounds (e.g., ethyl α-diazoacetate) and alkynes under catalytic conditions (e.g., zinc triflate) to afford pyrazole-5-carboxylates efficiently.

Suzuki coupling reactions can be employed to introduce aryl or alkyl substituents at specific positions on pyrazole rings, as demonstrated in related pyrazole syntheses involving palladium-catalyzed cross-coupling.

Piperidin-4-yl Functionalization and Protection

The piperidine moiety is often introduced as a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl intermediate to protect the nitrogen during subsequent synthetic steps.

Boc protection is achieved by reacting piperidine with tert-butoxycarbonyl chloride under mild basic conditions, stabilizing the amine functionality and preventing unwanted side reactions.

The Boc-protected piperidine intermediate can be further manipulated or coupled with pyrazole derivatives before deprotection to yield the free amine.

Coupling of Piperidin-4-yl to the Pyrazole Core

The coupling of the piperidin-4-yl group to the pyrazole ring is commonly performed by nucleophilic substitution or amidation reactions .

For example, the pyrazole-5-carboxylic acid or ester can be converted into an activated intermediate (e.g., acid chloride or using coupling reagents like HOBt and WSC-HCl) and then reacted with the piperidin-4-yl amine to form the carboxamide bond.

Suzuki coupling or other palladium-catalyzed cross-coupling methods can also be used to attach substituted piperidine moieties when appropriately functionalized (e.g., boronate esters or halides).

Conversion of Carboxylic Acid to Carboxamide

The carboxylic acid at position 5 of the pyrazole is converted to the carboxamide via amidation reactions .

Typical conditions include activation of the acid with coupling reagents such as HOBt (1-Hydroxybenzotriazole) and WSC-HCl (Water-soluble carbodiimide hydrochloride) in solvents like DMF, followed by reaction with the amine (piperidin-4-yl derivative).

This step is crucial for the formation of the final 1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide structure.

Representative Synthetic Route Summary

Detailed Research Findings and Notes

The Boc protection strategy is widely used to improve synthetic yields and facilitate purification by preventing side reactions at the piperidine nitrogen.

Suzuki coupling reactions have been successfully applied in pyrazole chemistry to introduce various substituents, including piperidine derivatives, using palladium catalysts such as Pd(PPh3)4 or PEPPSI-IPR.

The amidation step using HOBt and WSC-HCl is efficient and commonly employed in medicinal chemistry for amide bond formation, providing good yields and high purity.

Analytical techniques such as NMR spectroscopy (1H, 13C), IR spectroscopy, and X-ray crystallography are recommended to confirm the structural integrity of the synthesized compound.

Summary Table of Key Reagents and Conditions

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has shown biological activity, making it a candidate for drug development.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound's unique properties make it useful in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which 1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison with structurally related pyrazole-carboxamide derivatives reveals key differences in substituent effects and biological activity:

Key Observations

Substituent Position and Activity :

- Ortho-substituents (e.g., 2-methylphenyl in 24b/26b) enhance inhibitory activity by ~20% compared to para/meta-substituted analogues, likely due to steric effects that stabilize target binding .

- Piperidine vs. Aromatic Rings : The piperidin-4-yl group in the target compound improves solubility and reduces hydrophobicity compared to aromatic substituents (e.g., phenyl in 24b), which may explain its superior pharmacokinetic profile .

Electron-Donating vs. Electron-Withdrawing Groups :

- Electron-donating groups (e.g., methoxy in compound 22k ) improve anti-inflammatory activity (ED50 = 18–36 mg/kg), while electron-withdrawing groups (e.g., chloro in tolfenpyrad ) favor pesticidal applications.

Biological Target Specificity :

- The target compound’s carboxamide and piperidine groups are analogous to razaxaban , a Factor Xa inhibitor (IC50 = 1.4 nM) . However, razaxaban’s trifluoromethyl and benzisoxazole substituents confer higher selectivity for coagulation enzymes , whereas the piperidine in the target compound may favor central nervous system targets .

Biological Activity

1-Ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

- CAS Number : 2092548-18-8

The biological activity of 1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide is largely attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets through:

- Binding to Active Sites : The compound can bind to the active sites of enzymes, inhibiting their function.

- Allosteric Modulation : It may also interact with allosteric sites, altering the conformational state of proteins and affecting their activity.

Biological Activities

Research indicates that compounds with a pyrazole core exhibit diverse biological activities, including:

- Anticancer Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

- Anticancer Studies : A study synthesized multiple pyrazole derivatives and evaluated their anticancer properties. The results indicated that specific modifications in the structure significantly enhanced their antiproliferative effects against several cancer types .

- In Vivo Studies : In vivo experiments demonstrated that certain pyrazole derivatives could inhibit tumor growth in animal models, showcasing their potential as therapeutic agents against cancer .

Safety and Toxicology

While promising, the safety profile of 1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide requires further investigation. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish safety for clinical use.

Future Directions

The ongoing research into the biological activities of pyrazole derivatives suggests several avenues for future exploration:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing anticancer drugs to improve therapeutic outcomes.

Q & A

Basic: How can reaction conditions be optimized for synthesizing 1-ethyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxamide?

Optimizing synthesis requires precise control of temperature and pH , as slight deviations can lead to side products or reduced yields. For example, maintaining a pH range of 6.5–7.5 during condensation reactions minimizes undesired byproducts. Temperature control (e.g., 60–80°C) during cyclization steps ensures proper ring formation. Analytical techniques like HPLC and NMR spectroscopy are critical for real-time monitoring of reaction progress and purity assessment .

Basic: What analytical methods are recommended for characterizing this compound and resolving structural ambiguities?

Orthogonal analytical techniques are essential:

- HPLC : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- NMR : ¹H and ¹³C NMR can confirm substituent positions, particularly distinguishing between piperidinyl and pyrazole ring protons .

- High-resolution mass spectrometry (HRMS) resolves molecular ion discrepancies caused by isotopic patterns .

Cross-referencing data from these methods ensures structural accuracy .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

SAR studies focus on modifying substituents to enhance target binding and selectivity. For instance:

- Piperidinyl modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the piperidine ring improves binding affinity to targets like cannabinoid receptors .

- Pyrazole core substitutions : Replacing the 5-carboxamide with bioisosteres (e.g., sulfonamides) can enhance metabolic stability without compromising potency .

Molecular docking with homology models of target proteins (e.g., CB1 receptor) identifies key hydrophobic/aromatic interactions in the binding pocket .

Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy?

Discrepancies often arise from physicochemical properties (e.g., solubility, protein binding) or pharmacokinetic (PK) challenges . Strategies include:

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -NH₂) to improve aqueous solubility while maintaining membrane permeability .

- Plasma protein binding assays : Measure free fraction using equilibrium dialysis to correlate in vitro IC₅₀ with in vivo exposure .

- PK/PD modeling : Use in vivo efficacy data from rodent models (e.g., diet-induced obesity) to refine dosing regimens .

Advanced: What strategies mitigate poor solubility and blood-brain barrier (BBB) penetration in preclinical development?

- Peripheral restriction : Increase topological polar surface area (tPSA) >90 Ų via sulfonamide or sulfamide groups to reduce CNS penetration .

- Prodrug approaches : Esterification of the carboxamide group enhances solubility and oral bioavailability .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes in formulation studies to improve aqueous solubility for in vivo administration .

Advanced: How can molecular docking and in silico modeling predict off-target interactions?

- Homology modeling : Construct 3D models of target receptors (e.g., factor Xa) using templates like PDB 2BOH. Docking studies with Glide or AutoDock identify key residues (e.g., Tyr228, Asp189) for selective binding .

- Pharmacophore filtering : Exclude compounds with structural motifs linked to off-target activity (e.g., benzamidine for thrombin inhibition) .

- Free-energy perturbation (FEP) : Quantify binding energy changes caused by substituent modifications to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.